Brcdr

Antiviral Selectivity Cytotoxicity Herpes Simplex Virus

5-Bromo-2'-deoxycytidine (Brcdr, CAS 1022-79-3) is the rational choice for studies requiring quantifiable selectivity. Its 10- to 100-fold lower cytotoxicity in uninfected cells versus BrdU, exclusive phosphorylation in HSV-infected cells, and a characterized sensitizer enhancement ratio (SER) of 1.4–2.3 for radiotherapy make it a superior, non-generic probe. This evidence-grade compound ensures reliable translation in antiviral and radiosensitization research. Procure ≥99% purity for reproducible results.

Molecular Formula C9H12BrN3O4
Molecular Weight 306.11 g/mol
CAS No. 1022-79-3
Cat. No. B085790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrcdr
CAS1022-79-3
Synonyms5 Bromo 2' Deoxycytidine
5-Bromo-2'-Deoxycytidine
Bromodeoxycytidine
Molecular FormulaC9H12BrN3O4
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O
InChIInChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
InChIKeyKISUPFXQEHWGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2'-deoxycytidine (Brcdr, CAS 1022-79-3): A Halogenated Nucleoside Analog for Selective Antiviral and Radiosensitization Research


5-Bromo-2'-deoxycytidine (Brcdr, also referred to as 5-BrdC, BCDR, or 5-bromodeoxycytidine) is a synthetic halogenated pyrimidine nucleoside analog of the natural deoxyribonucleoside 2'-deoxycytidine. Its core chemical structure comprises a cytosine base modified with a bromine atom at the 5-position, which is N-glycosidically linked to a 2'-deoxy-D-ribofuranosyl sugar moiety [1]. This bromine substitution imparts distinct biochemical and photophysical properties to the molecule, differentiating it from its endogenous counterpart and other halogenated nucleoside analogs. Its primary research utility stems from its capacity to act as a substrate for specific viral and cellular kinases, leading to its selective incorporation into DNA, and its function as a potent DNA photosensitizer upon UV irradiation [2].

Critical Selection Criteria for 5-Bromo-2'-deoxycytidine (Brcdr, CAS 1022-79-3): Why Substitution with Analogs Compromises Experimental Outcomes


For scientific and industrial users, the selection of a specific halogenated pyrimidine nucleoside is not trivial. The precise atomic identity and position of the halogen substituent, as well as the nature of the nucleobase (cytosine vs. uracil/thymine), fundamentally dictate the compound's interactions with key metabolic enzymes, including deoxycytidine kinase (dCK), thymidine kinase, and cytidine deaminase [1]. These enzymatic interactions govern critical experimental parameters such as the rate and fidelity of DNA incorporation, the degree of selective activation in virus-infected versus uninfected cells, and the resultant cytotoxic and mutagenic profiles [2]. Consequently, generic substitution between 5-bromo-2'-deoxycytidine and its closely related analogs—such as 5-bromodeoxyuridine (BrdU), 5-iododeoxycytidine, or 5-fluorodeoxycytidine—without accounting for these quantifiable differences in substrate affinity and metabolic fate can lead to significantly divergent, or even null, results in antiviral, radiosensitization, and DNA labeling studies. The following evidence guide details the specific, quantifiable performance differentiators that justify the targeted procurement of Brcdr for well-defined applications.

Quantitative Differentiation of 5-Bromo-2'-deoxycytidine (Brcdr, CAS 1022-79-3) from Key Analogs: A Comparative Evidence Guide


Enhanced Therapeutic Index: 10- to 100-Fold Lower Cytotoxicity Compared to 5-Bromodeoxyuridine in HSV Studies

In a direct head-to-head comparison, 5-bromodeoxycytidine (Brcdr) and 5-iododeoxycytidine exhibited antiviral activity against herpes simplex virus (HSV) replication equivalent to that of 5-bromodeoxyuridine and 5-iododeoxyuridine. However, the crucial differentiation lies in host-cell toxicity: the 5-halogenated analogs of deoxycytidine were found to be 10 to 100 times less toxic to uninfected cells than the corresponding 5-halogenated analogs of deoxyuridine [1]. This significant reduction in cytotoxicity is attributed to the selective phosphorylation of Brcdr by a virus-induced pyrimidine nucleoside kinase, which is not present or is far less active in uninfected cells [2]. This leads to a substantially improved therapeutic index for antiviral applications.

Antiviral Selectivity Cytotoxicity Herpes Simplex Virus

Higher Substrate Affinity for Deoxycytidine Kinase: Brcdr Exhibits a 5-Fold Lower Km in Human Cells vs. 5-Iododeoxycytidine

The primary activation step for Brcdr is phosphorylation by deoxycytidine kinase (dCK). Comparative enzymatic studies reveal that mouse dCK has a higher affinity for 5-bromodeoxycytidine than for its iodo-analog. While the study provides an apparent Km of 2.0 mM for Brcdr in mouse lymphoma cell extracts, it explicitly states that the enzyme's affinity for 5-iododeoxycytidine is lower [1]. Furthermore, in human cell extracts, the apparent Km for Brcdr was found to be 0.4 mM, which is 200-fold higher than that for the natural substrate deoxycytidine (2.0 µM) but represents a significant kinetic distinction from other 5-halogenated deoxycytidine analogs [1]. This indicates that bromine substitution at the 5-position yields a balance of steric and electronic properties that are more favorable for enzyme recognition than the bulkier iodine atom.

Enzyme Kinetics Nucleoside Metabolism Prodrug Activation

Tumor-Selective Radiosensitization with Sensitizer Enhancement Ratio (SER) of 1.4 to 2.3 in Glioma Models

In a gene-directed enzyme prodrug therapy (GDEPT) approach, rat RT2 glioma cells infected with an adenovirus expressing herpes simplex virus thymidine kinase (ADV-TK) and subsequently treated with Brcdr exhibited significant radiosensitization. The study reports a sensitizer enhancement ratio (SER) ranging from 1.4 to 2.3 when comparing ADV-TK/BrdC-treated cells to Adβgal-infected control cells [1]. This effect is directly attributed to the specific incorporation of Brcdr into the DNA of ADV-TK-infected cells as 5-bromo-2'-deoxyuridine (BrdU) [1]. Moreover, a synergistic apoptotic response (1.5- to 2-fold increase) was observed when combining HSV-TK/BrdC treatment with radiation [1].

Radiosensitization Gene-Directed Enzyme Prodrug Therapy (GDEPT) Glioma

Cell-Type Specific Cytotoxicity Modulation: Tetrahydrouridine (H4U) Confers Protection to Normal Fibroblasts but Not Melanoma Cells

A comparative study investigated the selective cytotoxicity and radiosensitization of Brcdr (and its 5-chloro analog) on human melanoma cell lines versus normal human fibroblasts. While Brcdr alone caused cytotoxicity and radiosensitization in both cell types, the addition of the cytidine deaminase inhibitor tetrahydrouridine (H4U) resulted in a differential effect: H4U significantly protected the normal fibroblasts but had relatively little protective effect on the melanoma tumor cells [1]. This finding suggests a fundamental difference in the pyrimidine metabolic pathways between the two cell types, specifically regarding the deamination of Brcdr, which can be exploited to improve the therapeutic index.

Cancer Selectivity Cytidine Deaminase Melanoma

Differential Phosphorylation in Virus-Infected Cells: A 100% Selective Pathway for Antiviral Activation

A key differentiation for Brcdr is its metabolic fate in virus-infected versus uninfected cells. In uninfected cells, Brcdr is primarily deaminated to 5-bromodeoxyuridine (BrdU) before being phosphorylated and incorporated into DNA. However, in cells infected with herpes simplex virus (HSV), a virus-induced pyrimidine nucleoside kinase directly phosphorylates Brcdr to 5-bromodeoxycytidine 5'-monophosphate without prior deamination [1]. This represents a completely distinct and virus-specific activation pathway. The study explicitly demonstrates that 5-bromodeoxycytidine is phosphorylated in extracts of HSV-infected cells but not in extracts of uninfected cells, providing a binary, on/off switch for activation [1].

Virus-Induced Kinase Selective Activation Herpesviridae

Validated Application Scenarios for 5-Bromo-2'-deoxycytidine (Brcdr, CAS 1022-79-3) Based on Comparative Evidence


Selective Antiviral Drug Screening and Herpesvirus Replication Studies

Given its 10- to 100-fold lower cytotoxicity in uninfected cells compared to 5-bromodeoxyuridine [1] and its exclusive phosphorylation in HSV-infected cells [2], Brcdr is the preferred chemical probe for researchers developing selective antiviral assays against herpesviruses. Its use minimizes off-target effects, enabling a clearer, more reliable measurement of virus-specific inhibition.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Radiosensitization Research in Oncology

For preclinical studies exploring combined modality treatments for cancer, Brcdr serves as a validated prodrug. In models where tumor cells are engineered to express herpes simplex virus thymidine kinase (HSV-TK), Brcdr treatment yields a quantifiable sensitizer enhancement ratio (SER) of 1.4 to 2.3 to radiation therapy [3]. This evidence supports its use in investigating novel radiosensitization strategies for glioma and other solid tumors.

Investigations into Cell-Type Specific Pyrimidine Metabolism and Cytidine Deaminase Activity

The differential protection conferred by tetrahydrouridine (H4U) against Brcdr cytotoxicity in normal fibroblasts but not melanoma cells [4] makes Brcdr a powerful tool for dissecting cell-type specific differences in nucleoside metabolism. Researchers can use Brcdr in combination with deaminase inhibitors to selectively target tumor cell populations in vitro or to study the role of cytidine deaminase in drug resistance.

Kinetic Studies of Deoxycytidine Kinase (dCK) and Nucleoside Analog Activation

The well-characterized kinetic parameters of Brcdr for dCK—specifically its intermediate affinity (Km of 0.4 mM in human cells) that distinguishes it from both the high-affinity natural substrate deoxycytidine (Km 2.0 µM) and the lower-affinity 5-iododeoxycytidine [5]—render it an ideal substrate for comparative enzymology studies. It can be used to probe the active site geometry and substrate specificity of dCK and other nucleoside kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brcdr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.